Regioisomeric Differentiation: 3-Position vs. 2-Position Substitution Pattern
The 3-(4-ethylpiperazin-1-yl)-5-(trifluoromethyl) substitution pattern is regioisomerically distinct from the 2-substituted analog (CAS 1704063-78-4). The 3-position places the boronic acid group meta to the piperazine moiety, creating a different electronic environment and steric profile compared to the 2-substituted regioisomer. This positional difference is critical because the regioisomers produce distinct biaryl products upon Suzuki coupling, which cannot be interconverted postsynthetically . The 3-substituted regioisomer provides access to specific substitution geometries required in kinase inhibitor scaffolds, such as the meta-linked biaryl architecture found in pan-BCR-ABL inhibitors (e.g., AKE-72) and Eph receptor tyrosine kinase inhibitors (e.g., ALW-II-41-27) where the ethylpiperazinyl-trifluoromethylphenyl fragment is coupled at the 3-position .
| Evidence Dimension | Regioisomeric identity of boronic acid coupling product |
|---|---|
| Target Compound Data | 3-substituted regioisomer; boronic acid at position 1, piperazine at position 3, CF3 at position 5 of phenyl ring. Molecular weight: 302.11 g/mol. CAS: 1704068-77-8 . |
| Comparator Or Baseline | 2-substituted regioisomer (CAS 1704063-78-4); boronic acid at position 1, piperazine at position 2, CF3 at position 5. Molecular weight: 302.10 g/mol . |
| Quantified Difference | Irreducible positional isomerism; the two regioisomers produce structurally non-interchangeable biaryl products. The 3-substituted product is the required coupling partner for meta-linked biaryl pharmacophores found in AKE-72 (pan-BCR-ABL inhibitor) and ALW-II-41-27 (EPHA2 inhibitor, IC50 = 11 nM) . |
| Conditions | Structural analysis; comparison of CAS registry entries and derived final compounds in peer-reviewed medicinal chemistry programs [1]. |
Why This Matters
Selecting the wrong regioisomer would produce an entirely different final compound geometry incompatible with the target binding pocket, wasting synthetic effort and procurement budget.
- [1] Tandfonline. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. 2023. View Source
